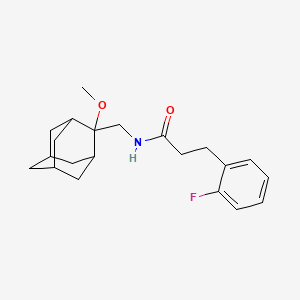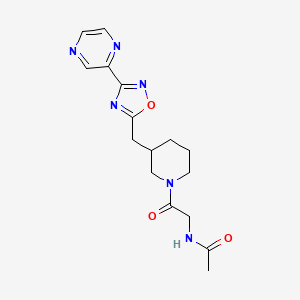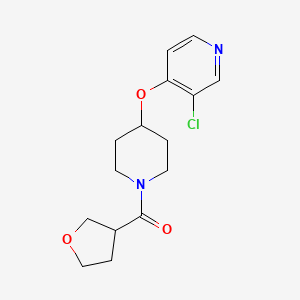![molecular formula C26H27N5O5 B2548635 8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886901-48-0](/img/no-structure.png)
8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" belongs to a class of chemicals known as imidazo[2,1-f]purinones. These compounds have been studied for their potential as A(3) adenosine receptor antagonists, which are of interest due to their selective binding and the therapeutic implications for various diseases .
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purinones involves the use of a xanthine core and explores the effects of substitutions at the 1-, 3-, and 8-positions of the molecule. These modifications aim to enhance the potency and hydrophilicity of the compounds. A novel route to imidazoles, which are key intermediates in the synthesis of purines, has been developed and could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
Docking and 3D-QSAR studies have been conducted to understand the A(3) binding disposition of imidazo[2,1-f]purinones. These studies help in identifying the structural features that are crucial for receptor affinity and selectivity. Substituents at specific positions, such as the 7-position, have been found to be essential for receptor affinity, particularly towards the serotoninergic and dopaminergic receptors .
Chemical Reactions Analysis
The chemical reactivity of imidazo[2,1-f]purinones can be inferred from studies on similar compounds. For instance, photochemical nucleophilic substitution reactions involving related imidazole derivatives have been observed to yield mixtures of isomers. These reactions demonstrate unusual directing effects in the photoexcited state, which could be relevant for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" are not detailed in the provided papers, the general properties of imidazo[2,1-f]purinones can be deduced. These compounds are designed to be more hydrophilic and to possess higher potency as A(3) adenosine receptor antagonists. The presence of various substituents can also affect the solubility, stability, and overall pharmacokinetic profile of these molecules .
科学的研究の応用
Synthesis and Preliminary Pharmacological Evaluation
Research has highlighted the synthesis of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione derivatives, showing potential anxiolytic-like and antidepressant activities in preclinical studies. These findings suggest that compounds with the imidazo[2,1-f]purine core might offer promising leads for developing new therapeutic agents with anxiolytic or antidepressant properties (Zagórska et al., 2009).
Structure-Activity Relationships and Molecular Studies
Further investigations into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been conducted to evaluate their affinity for serotoninergic and dopaminergic receptors. These studies have identified compounds with significant potential as antidepressant and anxiolytic agents, highlighting the critical role of substituents in enhancing receptor affinity and selectivity (Zagórska et al., 2015).
Receptor Affinity and Enzyme Activity
The exploration of octahydro- and dimethoxyisoquinolinyl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines has revealed compounds with notable activity against serotonin and dopamine receptors, as well as phosphodiesterases. These findings underscore the therapeutic potential of such compounds in neuropsychiatric disorders (Zagórska et al., 2016).
Antiviral and Antihypertensive Activity
Research has also been directed towards synthesizing 7,8-polymethylenepurine derivatives, investigating their antiviral and antihypertensive activities. This suggests a broader spectrum of potential therapeutic applications for imidazo[2,1-f]purine derivatives beyond their neuropsychiatric effects (Nilov et al., 1995).
作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2-ethoxyethylamine with 2,5-dimethoxybenzaldehyde to form the corresponding imine. The imine is then reacted with 1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a reducing agent to yield the final product.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "2-ethoxyethylamine", "1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "Reducing agent" ], "Reaction": [ "Step 1: Condensation of 2-ethoxyethylamine with 2,5-dimethoxybenzaldehyde to form the corresponding imine.", "Step 2: Reduction of the imine with a reducing agent to yield the intermediate.", "Step 3: Reaction of the intermediate with 1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to form the final product." ] } | |
CAS番号 |
886901-48-0 |
製品名 |
8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
分子式 |
C26H27N5O5 |
分子量 |
489.532 |
IUPAC名 |
6-(2,5-dimethoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H27N5O5/c1-5-36-14-13-29-24(32)22-23(28(2)26(29)33)27-25-30(22)16-20(17-9-7-6-8-10-17)31(25)19-15-18(34-3)11-12-21(19)35-4/h6-12,15-16H,5,13-14H2,1-4H3 |
InChIキー |
XOPXZTSOROVTET-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2548553.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548554.png)

![Methyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidin o[1,2-h]purin-3-yl]acetate](/img/structure/B2548557.png)

![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)

![2-Chloro-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2548568.png)
![N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide](/img/structure/B2548570.png)
![2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile](/img/structure/B2548571.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2548573.png)

![(2-(Benzyloxy)phenyl)(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxiran-2-yl)methanone](/img/structure/B2548575.png)